

Protocol for Radiolabeling Apo-Enterobactin with 55Fe or 59Fe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B15602215

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterobactin is a high-affinity siderophore produced by Gram-negative bacteria, such as *Escherichia coli*, to sequester ferric iron (Fe^{3+}) from the host environment. Its remarkable efficiency in iron uptake makes the enterobactin system a compelling target for the development of novel antimicrobial agents. Radiolabeling of **apo-enterobactin** (the iron-free form) with iron isotopes such as 55Fe or 59Fe provides a powerful tool for studying bacterial iron transport mechanisms, screening for inhibitors of this pathway, and evaluating the potential of enterobactin as a drug delivery vehicle. This document provides a detailed protocol for the radiolabeling of **apo-enterobactin** with 55Fe or 59Fe, including purification and quality control procedures.

Data Presentation

Table 1: Properties of Iron Isotopes

Property	55Fe	59Fe
Half-life	2.737 years	44.495 days
Decay Mode	Electron Capture	Beta minus (β^-), Gamma (γ)
Primary Emissions	Auger electrons (~5.5 keV)	Beta particles (max 475.4 keV), Gamma rays (1099.25 keV, 1291.6 keV)
Specific Activity (carrier-free)	~87 Ci/mg (~3.22 TBq/mg)	~2,100 Ci/mg (~77.7 TBq/mg)

Table 2: Reagents and Materials

Reagent/Material	Specification	Supplier Example
Apo-enterobactin	\geq 95% purity	EMC Microcollections
55FeCl ₃ or 59FeCl ₃	High specific activity, sterile solution in HCl	PerkinElmer, American Radiolabeled Chemicals
Ferric Chloride (FeCl ₃)	Anhydrous, \geq 98%	Sigma-Aldrich
Methanol (MeOH)	Anhydrous, HPLC grade	Fisher Scientific
Sephadex® LH-20	Chromatography resin	Cytiva (formerly GE Healthcare)
TLC Plates	Silica Gel 60 F ₂₅₄	MilliporeSigma
HPLC Column	C18 reverse-phase, e.g., 5 μ m, 4.6 x 250 mm	Waters, Agilent
Buffer	50 mM Tris-HCl, pH 7.4	Prepare from Tris base and HCl

Experimental Protocols

Part 1: Preparation of 55/59Fe-Enterobactin Complex

This protocol describes the formation of the ferric enterobactin complex using either 55FeCl₃ or 59FeCl₃.

1.1. Reagent Preparation:

- **Apo-enterobactin Stock Solution (1 mM):** Dissolve the appropriate amount of **apo-enterobactin** in anhydrous methanol. Store at -20°C, protected from light.
- **FeCl₃ Stock Solution (1 mM):** Prepare a stock solution of non-radioactive FeCl₃ in 0.01 M HCl.
- **Reaction Buffer:** 50 mM Tris-HCl, pH 7.4.

1.2. Radiolabeling Reaction:

- In a sterile microcentrifuge tube, combine 10 µL of 1 mM **apo-enterobactin** stock solution with 10 µL of 1 mM FeCl₃ stock solution. This creates a 1:1 molar ratio of enterobactin to iron.
- Add a desired amount of 55FeCl₃ or 59FeCl₃ solution. The volume and activity will depend on the specific activity of the radioisotope stock and the desired final specific activity of the labeled enterobactin.
- Vortex the mixture gently.
- Incubate at room temperature (20-25°C) for 1-2 hours to allow for the formation of the 55/59Fe-enterobactin complex.[\[1\]](#)

Part 2: Purification of 55/59Fe-Enterobactin

Purification is essential to remove unincorporated 55Fe or 59Fe. Sephadex LH-20 column chromatography is a commonly used method for this purpose.[\[1\]](#)

2.1. Column Preparation:

- Swell the Sephadex LH-20 resin in anhydrous methanol for at least 3 hours at room temperature.
- Pack a small column (e.g., 1 x 20 cm) with the swollen resin.
- Equilibrate the column by washing with at least 3-4 column volumes of anhydrous methanol.

2.2. Chromatographic Separation:

- Carefully load the reaction mixture from Part 1 onto the top of the Sephadex LH-20 column.
- Elute the column with anhydrous methanol at a flow rate of approximately 0.5 mL/min.
- The 55/59Fe-enterobactin complex is colored (reddish-brown) and will separate from the unreacted components.
- Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a suitable counter (gamma counter for 59Fe, liquid scintillation counter for 55Fe).
- Pool the fractions containing the peak of radioactivity corresponding to the colored complex.

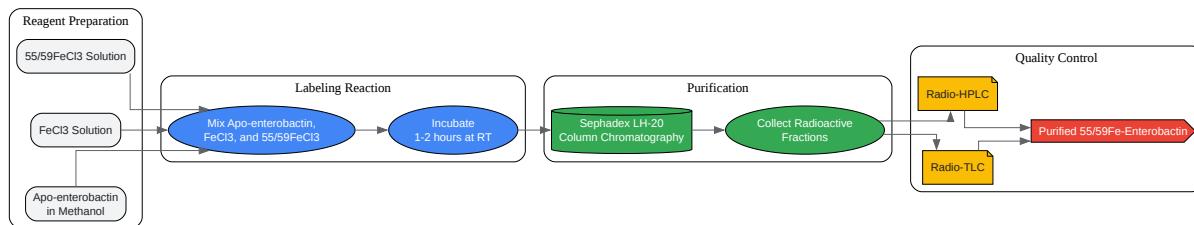
Part 3: Quality Control

Quality control is performed to determine the radiochemical purity of the final product.

3.1. Radio-Thin Layer Chromatography (Radio-TLC):

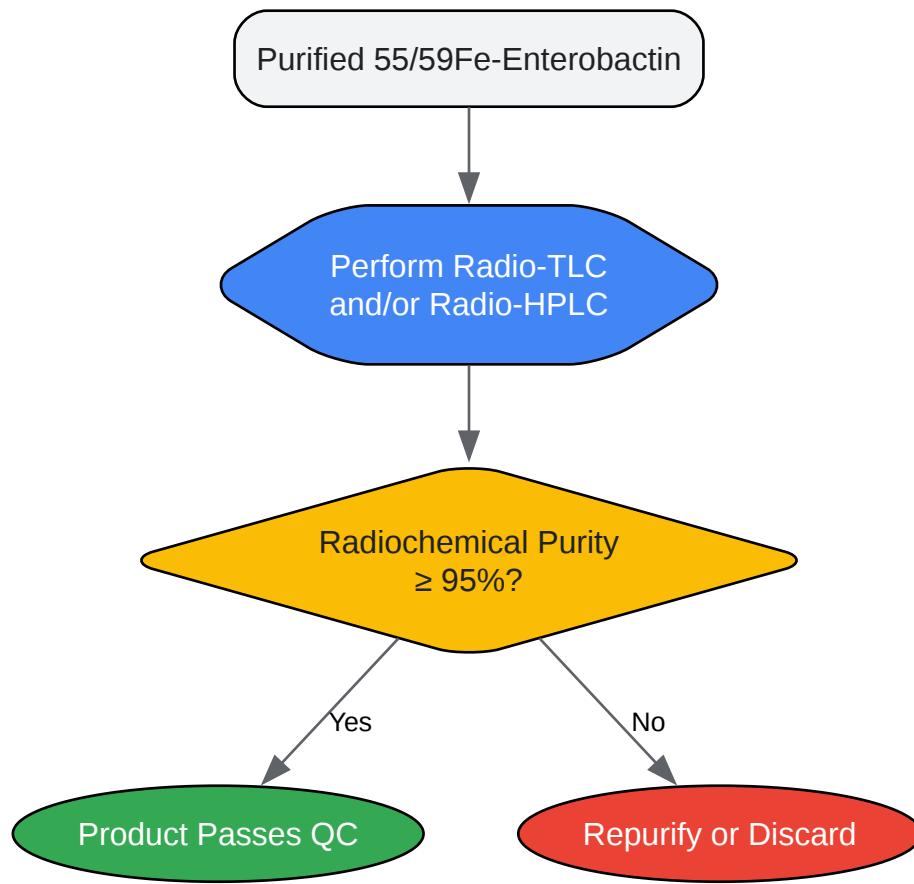
- Stationary Phase: Silica Gel 60 F₂₅₄ TLC plate.
- Mobile Phase: A mixture of methanol and 0.1 M ammonium acetate (e.g., 9:1 v/v).
- Procedure:
 - Spot a small aliquot (~1-2 µL) of the purified 55/59Fe-enterobactin onto the baseline of the TLC plate.
 - Develop the plate in a chromatography chamber saturated with the mobile phase.
 - Allow the solvent front to migrate near the top of the plate.
 - Dry the plate and analyze using a radio-TLC scanner or by autoradiography.
- Analysis: The 55/59Fe-enterobactin complex should migrate from the origin, while free 55/59Fe will remain at or near the origin. Calculate the radiochemical purity using the following formula:

Radiochemical Purity (%) = (Counts in the product peak / Total counts on the plate) x 100


3.2. Radio-High-Performance Liquid Chromatography (Radio-HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
- Detection: In-line radioactivity detector followed by a UV-Vis detector (monitoring at ~495 nm for the ferric-enterobactin complex).
- Analysis: The radiochemical purity is determined by integrating the area under the radioactive peak corresponding to the retention time of the non-radioactive ferric-enterobactin standard. HPLC is particularly useful for detecting potential radiolytic degradation products.[\[2\]](#)

Table 3: Typical Quality Control Parameters


Parameter	Method	Specification
Appearance	Visual Inspection	Clear, reddish-brown solution
Radiochemical Purity	Radio-TLC / Radio-HPLC	≥ 95%
pH	pH strip or meter	6.5 - 7.5

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for radiolabeling **apo-enterobactin**.

[Click to download full resolution via product page](#)

Caption: Logical flow for quality control assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [Protocol for Radiolabeling Apo-Enterobactin with 55Fe or 59Fe]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15602215#protocol-for-radiolabeling-apo-enterobactin-with-55fe-or-59fe>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com